molecular formula C9H9ClF3N3O B1477480 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2098113-12-1

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No.: B1477480
CAS No.: 2098113-12-1
M. Wt: 267.63 g/mol
InChI Key: AFIIXMDVNYHNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol is a synthetic organic compound that features a pyrimidine ring substituted with chlorine and methyl groups, as well as an azetidine ring with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the chloro and methyl groups on the pyrimidine ring using halogenation and alkylation reactions.

    Azetidine Ring Formation: The azetidine ring can be constructed through cyclization of appropriate intermediates.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents might convert it to different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylazetidin-3-ol
  • 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-2-ol

Uniqueness

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3O/c1-5-14-6(10)2-7(15-5)16-3-8(17,4-16)9(11,12)13/h2,17H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIXMDVNYHNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC(C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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